molecular formula C5H3NaO2S B1324466 sodium thiophene-2-carboxylate CAS No. 7028-03-7

sodium thiophene-2-carboxylate

Cat. No.: B1324466
CAS No.: 7028-03-7
M. Wt: 150.13 g/mol
InChI Key: LKYIPGJOXSVWPX-UHFFFAOYSA-M
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Description

sodium thiophene-2-carboxylate is an organic compound with the molecular formula C5H3NaO2S. It is a sodium salt derivative of thiophene-2-carboxylic acid. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science. Its unique structure, featuring a thiophene ring, makes it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: sodium thiophene-2-carboxylate can be synthesized through the neutralization of thiophene-2-carboxylic acid with sodium hydroxide. The reaction typically involves dissolving thiophene-2-carboxylic acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the sodium salt.

Industrial Production Methods: In an industrial setting, the production of sodium 2-thiophenecarboxylate may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process involves the same neutralization reaction but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: sodium thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products:

    Oxidation: Thiophene sulfoxides and thiophene sulfones.

    Reduction: Thiophene-2-methanol.

    Substitution: Halogenated thiophenes.

Scientific Research Applications

sodium thiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug intermediate and its role in drug delivery systems.

    Industry: It is used in the production of conductive polymers and other advanced materials.

Mechanism of Action

The mechanism of action of sodium 2-thiophenecarboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The thiophene ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

    Thiophene-2-carboxylic acid: The parent compound of sodium 2-thiophenecarboxylate.

    Methyl 4-methyl-3-[2-(propylamino)acetamido]-2-thiophenecarboxylate: A related compound used in pharmaceuticals.

    2-Aminothiophenes: Compounds with similar thiophene rings but different functional groups.

Uniqueness: sodium thiophene-2-carboxylate is unique due to its sodium salt form, which enhances its solubility in water and makes it more suitable for certain applications, such as in aqueous reactions and formulations.

Properties

IUPAC Name

sodium;thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O2S.Na/c6-5(7)4-2-1-3-8-4;/h1-3H,(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYIPGJOXSVWPX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3NaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

527-72-0 (Parent)
Record name Sodium 2-thiophenecarboxylate
Source ChemIDplus
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DSSTOX Substance ID

DTXSID00179801
Record name Sodium 2-thiophenecarboxylate
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Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7028-03-7, 25112-68-9
Record name Sodium thio-2-thenoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007028037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 2-thiophenecarboxylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 2-thiophenecarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium thio-2-thenoate
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Record name Sodium 2-thenoate
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Record name SODIUM 2-THIOPHENECARBOXYLATE
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